molecular formula C10H4ClN3O2 B6209201 4-chloro-3-nitroquinoline-6-carbonitrile CAS No. 2088966-13-4

4-chloro-3-nitroquinoline-6-carbonitrile

Cat. No.: B6209201
CAS No.: 2088966-13-4
M. Wt: 233.6
InChI Key:
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Description

4-Chloro-6-nitroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4ClN3O2 and a molecular weight of 233.61 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-chloro-6-nitroquinoline-3-carbonitrile is 1S/C10H4ClN3O2/c11-10-6(4-12)5-13-9-2-1-7(14(15)16)3-8(9)10/h1-3,5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

4-Chloro-6-nitroquinoline-3-carbonitrile is a solid substance . It has a molecular weight of 233.61 and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Reactions and Synthesis

4-Chloro-3-nitroquinoline-6-carbonitrile is involved in a variety of chemical reactions and synthesis processes. For instance, it participates in reactions with potassium cyanide, leading to the formation of compounds like o-methoxyquinoline-carbonitrile and 1-aminosoxazoloquinoline. These reactions are part of broader studies exploring the reactivity of nitroquinoline compounds under nucleophilic conditions (Okamoto et al., 1969). Similarly, reactions involving 6-methylchromone-3-carbonitrile with nucleophilic reagents show the formation of unexpected chemical structures, demonstrating the versatility of carbonitrile compounds in chemical synthesis (Ibrahim & El-Gohary, 2016).

Spectroscopic Analysis and Structural Features

The compound has been studied for its structural features using various spectroscopic methods. The research conducted on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a related compound, involved X-ray analysis, IR, NMR, and electronic spectroscopy. These studies highlight the importance of structural analysis in understanding the properties and potential applications of quinoline derivatives (Jukić et al., 2010).

Optoelectronic and Charge Transport Properties

Research on hydroquinoline derivatives, including chlorophenyl-quinoline-carbonitriles, has delved into their optoelectronic, nonlinear, and charge transport properties. These studies are crucial in the context of developing efficient multifunctional materials for various technological applications (Irfan et al., 2020).

Synthesis of Novel Compounds

The synthesis of chloroquinoline-carbonitriles involves various chemical reactions and is often targeted at producing biologically active compounds. This underscores the role of such compounds in the field of medicinal chemistry and drug development (Mekheimer et al., 2019).

Corrosion Inhibition Studies

In the context of materials science, quinoline-carbonitriles, including derivatives of this compound, have been investigated as corrosion inhibitors for metals like steel. These studies provide insights into the potential industrial applications of such compounds in protecting metals from corrosion (Verma et al., 2015).

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for research on 4-chloro-3-nitroquinoline-6-carbonitrile are not available in the search results, quinolines and their derivatives are a topic of ongoing research due to their wide range of applications in medicinal and synthetic organic chemistry . Future research may focus on developing new synthetic methods, exploring new biological activities, and improving the safety profile of these compounds.

Properties

IUPAC Name

4-chloro-3-nitroquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClN3O2/c11-10-7-3-6(4-12)1-2-8(7)13-5-9(10)14(15)16/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCPEYHQBBWADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1C#N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088966-13-4
Record name 4-chloro-3-nitroquinoline-6-carbonitrile
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